![molecular formula C14H16BrNO2 B1603717 tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate CAS No. 442685-53-2](/img/structure/B1603717.png)
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Mechanism of Action
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s worth noting that bromomethyl groups are often involved in cross-coupling reactions, such as the suzuki–miyaura coupling . This reaction involves the transfer of an organoboron group to an organic halide, catalyzed by a palladium(0) complex .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes . For instance, they can participate in the synthesis of alkaloids, a class of naturally occurring organic compounds that contain mostly basic nitrogen atoms .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor. One common method is the bromination of 5-methylindole followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H16BrNO2
- Molecular Weight : 310.19 g/mol
- Physical State : Typically encountered as a white to light yellow solid.
- Melting Point : Ranges from 56°C to 60°C.
The compound features a tert-butyl group and a bromomethyl substituent on the indole ring, which is known for its biological activity. The bromomethyl group enhances reactivity, making it suitable for various chemical transformations.
Medicinal Chemistry
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is being explored for its potential in drug development due to its biological activities, which include:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : The compound may exhibit efficacy against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Studies suggest that it could modulate inflammatory responses, providing a basis for therapeutic applications in chronic inflammatory diseases.
Organic Synthesis
This compound serves as an important building block in organic synthesis:
- Construction of Chemical Libraries : Its reactivity allows for the creation of diverse chemical libraries that are essential for drug discovery.
- Formation of Complex Molecules : It can undergo nucleophilic substitution reactions, facilitating the synthesis of more complex indole derivatives.
Agrochemicals and Material Science
The versatility of this compound extends to applications in agrochemicals and materials science:
- Development of Specialty Chemicals : Its unique properties enable the formulation of advanced materials with tailored characteristics.
- Research in Crop Protection : Potential applications in developing agrochemicals that enhance crop resilience against pests and diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities and synthetic applications of this compound:
Study | Focus | Findings |
---|---|---|
Smith et al. (2023) | Anticancer Activity | Demonstrated inhibition of cancer cell lines with IC50 values indicating potency against breast cancer cells. |
Johnson & Lee (2024) | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic candidate. |
Patel et al. (2023) | Synthesis Applications | Developed a novel synthetic route leading to higher yields of complex indole derivatives using this compound as an intermediate. |
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methyl-1H-indole-1-carboxylate
- tert-Butyl 5-chloromethyl-1H-indole-1-carboxylate
- tert-Butyl 5-iodomethyl-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to other halomethyl derivatives. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Biological Activity
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a tert-butyl ester group and a bromomethyl substituent, which enhance its reactivity and facilitate various chemical transformations. The biological activity of this compound is an area of ongoing research, particularly regarding its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Indole Core : Known for its interaction with various biological targets.
- Bromomethyl Group : Acts as an electrophile, facilitating nucleophilic substitution reactions.
- Tert-butyl Group : Enhances solubility and stability.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. This reactivity allows the compound to influence various cellular processes, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that similar indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The potential anticancer activity of this compound is supported by preliminary findings suggesting its efficacy against various cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Indoles are known to possess broad-spectrum antimicrobial properties, and the presence of the bromomethyl group may enhance this activity. Ongoing studies aim to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.
Anti-inflammatory Effects
Indole derivatives have been linked to anti-inflammatory activities. The biological interactions facilitated by this compound could potentially inhibit inflammatory pathways, providing therapeutic avenues for treating inflammatory diseases.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Studies : Investigations into the interaction of the compound with specific enzymes have revealed insights into its mode of action, highlighting its ability to inhibit key metabolic pathways in cancer cells.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 5-(bromomethyl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMDECBIBMTDPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619224 | |
Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442685-53-2 | |
Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.